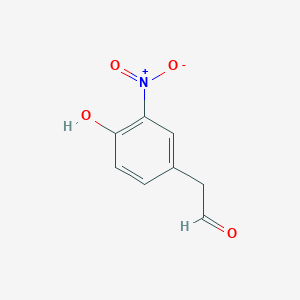
4-Hydroxy-3-nitrophenylacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-3-nitrophenylacetaldehyde is a C-nitro compound that is phenylacetaldehyde substituted at positions 3 and 4 by nitro and hydroxy groups respectively. It is a member of phenylacetaldehydes and a member of 2-nitrophenols. It is a conjugate acid of a 4-hydroxy-3-nitrophenylacetaldehyde(1-).
Aplicaciones Científicas De Investigación
Asymmetric Catalysis:
- Watts et al. (2012) discussed the synthesis of simple 4-hydroxyprolinamides and their use as organocatalysts for the asymmetric conjugate addition of aldehydes to nitroolefins, achieving high yields and enantioselectivity (Watts et al., 2012).
- Hong et al. (2012) demonstrated the use of 4-hydroxybut-2-enal, a succinaldehyde surrogate, in organocatalyzed Michael-Henry reactions for the enantioselective synthesis of cyclopentanecarbaldehydes (Hong et al., 2012).
- Quintard et al. (2010) explored the substitution of the 4-position of hydroxyproline by a phenol group in aminal-pyrrolidine organocatalysts for α-functionalization of carbonyl compounds, achieving high enantiocontrol and turnover frequencies (Quintard et al., 2010).
Chemical Synthesis and Reactions:
- Acheson et al. (1979) reported the reduction of 2-nitrophenylacetaldehyde to yield various indole derivatives, highlighting its role in synthetic chemistry (Acheson et al., 1979).
Photocatalytic Systems:
- Zhang et al. (2011) explored the use of graphitic carbon nitride (g-C3N4) and N-hydroxy compounds in a metal-free photocatalytic system for allylic oxidation, demonstrating high selectivity in the formation of aldehydes (Zhang et al., 2011).
Biochemical Studies:
- Koop (1986) investigated the hydroxylation of p-nitrophenol to 4-nitrocatechol, providing insights into the enzymatic processes involving similar compounds (Koop, 1986).
Heterogeneous Reactions in Environmental Chemistry:
- Liu et al. (2017) studied the reaction of coniferyl alcohol adsorbed on silica particles with NO3 radicals, identifying products including 4-hydroxy-3-methoxy-benzaldehyde, contributing to our understanding of atmospheric chemistry (Liu et al., 2017).
Spectroscopic Analysis:
- Nataraj et al. (2011) conducted a study on 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using spectroscopic methods, providing insights into the molecular structure and vibrational spectra of similar compounds (Nataraj et al., 2011).
Fluorescent Properties in Chemical Compounds:
- Al-Majedy et al. (2021) synthesized and studied the fluorescent characteristics of 4-hydroxy-coumarin derivatives, indicative of the potential applications of similar hydroxy-nitrophenyl compounds in fluorescence studies (Al-Majedy et al., 2021).
Propiedades
Nombre del producto |
4-Hydroxy-3-nitrophenylacetaldehyde |
|---|---|
Fórmula molecular |
C8H7NO4 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7NO4/c10-4-3-6-1-2-8(11)7(5-6)9(12)13/h1-2,4-5,11H,3H2 |
Clave InChI |
OXYOFULKSNCNRY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC=O)[N+](=O)[O-])O |
SMILES canónico |
C1=CC(=C(C=C1CC=O)[N+](=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




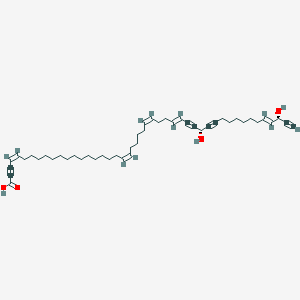
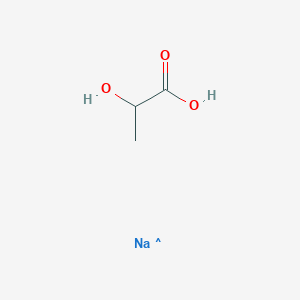

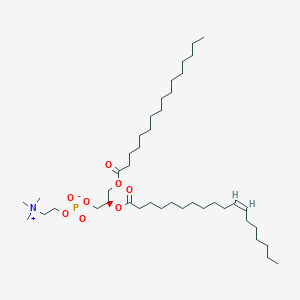
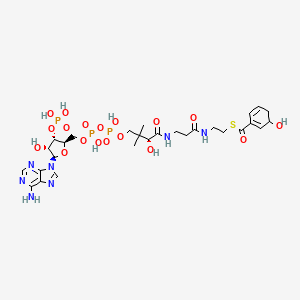
![N-[1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B1264395.png)
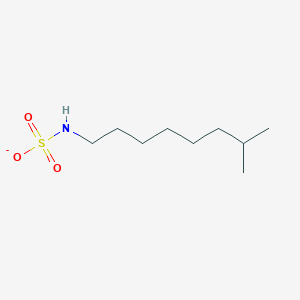
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B1264397.png)
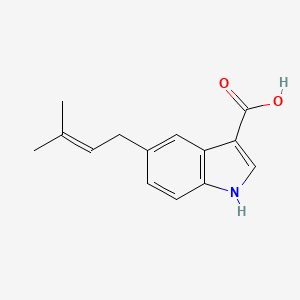

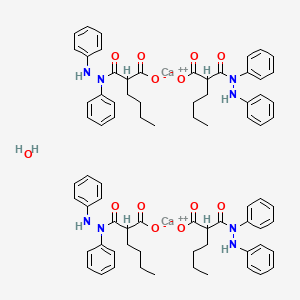
![(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1264403.png)
